molecular formula C8H6ClFO4S B2998495 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid CAS No. 1909326-68-6

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid

Cat. No.: B2998495
CAS No.: 1909326-68-6
M. Wt: 252.64
InChI Key: ALDGQGJEEIQSFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to the benzene ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid typically involves the chlorosulfonation of 3-fluoro-2-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid as the chlorosulfonating agent. The process involves the following steps:

    Chlorosulfonation: 3-fluoro-2-methylbenzoic acid is reacted with chlorosulfonic acid at a controlled temperature to introduce the chlorosulfonyl group.

    Purification: The reaction mixture is then purified to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorosulfonation reactors. The process parameters, such as temperature, concentration of reactants, and reaction time, are optimized to achieve high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonic acid group using reducing agents like sodium borohydride.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfone derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Major Products Formed

    Sulfonamide Derivatives: Formed by substitution with amines.

    Sulfonate Derivatives: Formed by substitution with alcohols.

    Sulfone Derivatives: Formed by oxidation reactions.

Scientific Research Applications

5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an intermediate in the formation of sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Similar Compounds

    5-(Chlorosulfonyl)-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

    5-(Chlorosulfonyl)-2-methylbenzoic acid: Lacks the fluorine atom present in 5-(Chlorosulfonyl)-3-fluoro-2-methylbenzoic acid.

    5-(Chlorosulfonyl)-3-methylbenzoic acid: Similar structure but with a different position of the methyl group.

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a chlorosulfonyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .

Properties

IUPAC Name

5-chlorosulfonyl-3-fluoro-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO4S/c1-4-6(8(11)12)2-5(3-7(4)10)15(9,13)14/h2-3H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALDGQGJEEIQSFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)S(=O)(=O)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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